molecular formula C10H9ClO3 B1334137 Ethyl 4-chlorobenzoylformate CAS No. 34966-48-8

Ethyl 4-chlorobenzoylformate

Cat. No.: B1334137
CAS No.: 34966-48-8
M. Wt: 212.63 g/mol
InChI Key: BIELZWDKOJZMOG-UHFFFAOYSA-N
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Description

Ethyl 4-chlorobenzoylformate is an organic compound with the molecular formula C10H9ClO3. It is a colorless liquid with a faint odor and is used in various chemical reactions and industrial applications. The compound consists of an ethyl group attached to a benzoyl group, which is further attached to a formate group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-chlorobenzoylformate can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzoyl chloride with ethyl formate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chlorobenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-chlorobenzoylformate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 4-chlorobenzoylformate involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, the compound may act as a substrate for enzymes, leading to the formation of specific products. The exact mechanism depends on the context of its use and the specific reactions it undergoes .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-chlorobenzoylformate is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making the compound versatile for different synthetic applications .

Properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIELZWDKOJZMOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374499
Record name Ethyl 4-chlorobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34966-48-8
Record name Ethyl 4-chlorobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34966-48-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4-Chlorobenzoyl cyanide (13.0 g, 0.079 mol) prepared in Example 1a was added to a stirred mixture of sodium bromide (1.0 g, 0.01 mol) and 80% sulphuric acid (10 ml). An exothermic reaction took place with the formation of a solid yellow mass. Ethanol (50 ml) was added and the mixture was heated under reflux to give a yellow solution. On cooling, a colourless precipitate formed. The mixture was diluted with cold water and extracted with isopropyl ether. The organic extract was washed with water, sodium bicarbonate solution and then again with water and dried over sodium sulphate. Evaporation and distillation of the solution gave the product as a yellow oil (8.2 g, 54%)--b.p. 82°-84° C./0.05 mm Hg.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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